4-chloro-1-methyl-1H-pyrrole-2-carbonitrile

Catalog No.
S14091696
CAS No.
M.F
C6H5ClN2
M. Wt
140.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-1-methyl-1H-pyrrole-2-carbonitrile

Product Name

4-chloro-1-methyl-1H-pyrrole-2-carbonitrile

IUPAC Name

4-chloro-1-methylpyrrole-2-carbonitrile

Molecular Formula

C6H5ClN2

Molecular Weight

140.57 g/mol

InChI

InChI=1S/C6H5ClN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3

InChI Key

WDPIWBVBOALYLQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C#N)Cl

4-Chloro-1-methyl-1H-pyrrole-2-carbonitrile (CAS 1823353-16-7) is a highly functionalized heterocyclic building block characterized by a protected N-methyl core, an electron-withdrawing cyano group at the 2-position, and a specific chlorine substitution at the 4-position. In industrial procurement and advanced medicinal chemistry, this compound is primarily sourced as a stable, cross-coupling-ready intermediate. The N-methyl group eliminates the requirement for orthogonal nitrogen protection steps during complex syntheses, while the 4-chloro substituent provides a robust handle for late-stage functionalization that is significantly less susceptible to premature dehalogenation than its brominated or iodinated analogs [1]. Its predictable lipophilicity and thermal stability make it a preferred starting material for synthesizing complex pyrrole-containing pharmaceuticals, agrochemicals, and advanced materials.

Research Fit

1
Electron-deficient 4-chloro substitution supports regioselective C5 functionalization workflows
2
Patented scalable synthetic route supports multi-gram procurement planning
3
Heterocyclic building block for kinase inhibitor and serine protease inhibitor synthesis

Substituting 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile with generic analogs, such as the N-H free pyrrole (4-chloro-1H-pyrrole-2-carbonitrile) or the heavier halide (4-bromo-1-methyl-1H-pyrrole-2-carbonitrile), introduces severe process inefficiencies. Utilizing the N-H analog necessitates additional protection and deprotection steps (e.g., N-Boc or N-Ts), which typically reduces overall synthetic yields by 15-25% and increases reagent costs and cycle times [1]. Conversely, substituting with the 4-bromo analog, while offering higher reactivity in standard palladium-catalyzed couplings, often results in poor thermal stability and unwanted proto-debromination under harsh basic or high-temperature conditions, leading to batch-to-batch reproducibility issues in scaled-up manufacturing [2]. Therefore, the specific 4-chloro-1-methyl configuration is critical for workflows requiring a balance of synthetic stability and targeted reactivity.

Substitution Risk

Reactivity profile
4-Chloro: electron-deficient pyrrole ring supports SNAr diversification
Non-halogenated analog: electron-rich profile may not support comparable SNAr reactivity
Binding mode
Chlorine atom enables halogen bonding with target protein backbone carbonyls
Non-halogenated comparator: halogen bonding unavailable; binding mode may differ
Regioselectivity
4-Chloro directs exclusive C5 arylation under Pd catalysis
Other 4-halo or non-halogenated analogs: mixed regioselectivity may require isomer separation

Processability: Elimination of Protection/Deprotection Steps

In multi-step pharmaceutical intermediate synthesis, the use of N-methylated pyrroles directly impacts process efficiency. Compared to the baseline 4-chloro-1H-pyrrole-2-carbonitrile, which requires an initial N-protection step (typically yielding 85-90%) and a subsequent deprotection step, starting directly with 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile eliminates these two operations. This direct incorporation improves the overall linear yield of the pyrrole-functionalized intermediate by up to 20% and significantly reduces solvent and reagent waste (E-factor) [1].

Evidence DimensionSynthetic step count and overall yield retention
Target Compound Data0 protection/deprotection steps; 100% baseline yield retention for the N-alkyl segment
Comparator Or Baseline4-chloro-1H-pyrrole-2-carbonitrile (requires 2 additional steps, ~80% combined yield retention)
Quantified DifferenceEliminates 2 synthetic steps; improves overall pathway yield by ~20%
ConditionsStandard multi-step API intermediate synthesis protocols

Eliminating protection steps directly reduces raw material costs, shortens manufacturing cycle times, and improves the sustainability metric (E-factor) of the procurement workflow.

LUMO stabilization
Class-level inference
−1.82 eV vs −1.47 eV
Δ = 0.35 eV (24% lower)
Supports SNAr reactivity screening context
DFT B3LYP/6-31G*; benzylamine competition in DMF

Thermal Stability and Resistance to Premature Dehalogenation

Halogenated pyrroles are susceptible to premature dehalogenation under strongly basic or high-temperature conditions typically used in upstream functionalization. Quantitative thermal degradation assays demonstrate that 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile exhibits a decomposition onset temperature significantly higher than its brominated counterpart. Furthermore, under standard basic conditions (e.g., KOH in ethanol at 80°C for 24 hours), the 4-chloro derivative shows less than 2% dehalogenation, whereas 4-bromo-1-methyl-1H-pyrrole-2-carbonitrile exhibits up to 15% proto-debromination, leading to complex mixture formation and difficult purification [1].

Evidence DimensionResistance to basic dehalogenation
Target Compound Data< 2% dehalogenation
Comparator Or Baseline4-bromo-1-methyl-1H-pyrrole-2-carbonitrile (~15% dehalogenation)
Quantified Difference> 7-fold reduction in unwanted dehalogenation side-products
ConditionsKOH in ethanol, 80°C, 24 hours

High thermal and chemical stability prevents yield loss and costly chromatographic separations during harsh upstream synthetic steps, ensuring reproducible scale-up.

Synthetic yield
Head-to-head
62% isolated (chlorosulfonyl isocyanate route)
+12–17% absolute vs 45–50% comparator
Supports multi-gram procurement planning
Patented two-step sequence; scalable route context

Chemoselective Cross-Coupling Compatibility

The 4-chloro substitution provides a highly tunable handle for transition-metal-catalyzed cross-coupling. In orthogonal functionalization strategies where multiple reactive sites are present, the moderate reactivity of the C-Cl bond allows for selective activation using specialized Buchwald-type phosphine ligands (e.g., XPhos or SPhos) without interfering with more reactive functional groups elsewhere in the molecule. Compared to the highly reactive 4-bromo analog, which often undergoes unselective coupling or homocoupling, the 4-chloro derivative enables precise, controlled mono-arylation with >95% chemoselectivity in complex molecular architectures [1].

Evidence DimensionChemoselectivity in orthogonal cross-coupling
Target Compound Data>95% chemoselectivity for targeted mono-arylation
Comparator Or Baseline4-bromo-1-methyl-1H-pyrrole-2-carbonitrile (prone to unselective or homocoupling under identical conditions)
Quantified DifferenceSignificantly higher chemocontrol in the presence of competing reactive sites
ConditionsPalladium-catalyzed Suzuki-Miyaura coupling with specialized phosphine ligands

Procuring the chloro-derivative enables advanced, selective late-stage functionalization, which is critical for synthesizing complex pharmaceutical libraries without generating inseparable byproducts.

C5 regioselectivity
Head-to-head
>98% C5 isomer (single product)
vs ~88% for 4-bromo analog
Supports library synthesis without isomer separation
Pd(OAc)₂/PCy₃, DMAc, 150 °C arylation context
DPP4 inhibition
Data to verify
IC₅₀ 0.88 μM (4-chloro core)
Reported 9.3-fold difference vs 8.2 μM non-halogenated
Reported DPP4 assay context; halogen-bonding interpretation
Source-specific review required; independent validation recommended

Synthesis of N-Methylpyrrole-Containing API Intermediates

Due to the elimination of protection/deprotection steps, this compound is the optimal starting material for manufacturing active pharmaceutical ingredients (APIs) that require an N-methylpyrrole core. Its use streamlines the synthetic route, directly translating to lower cost of goods sold (COGS) and higher throughput in pilot-plant scale-up [1].

Orthogonal Late-Stage Functionalization in Medicinal Chemistry

The specific reactivity profile of the 4-chloro group makes it ideal for medicinal chemistry library generation. It allows chemists to perform initial structural modifications at other sites of the molecule without premature reaction of the halogen, reserving the C-Cl bond for late-stage Suzuki or Buchwald-Hartwig couplings using specialized catalysts [2].

Development of High-Stability Agrochemical Actives

In the agrochemical sector, where compounds must withstand harsh environmental conditions and formulation processes, the enhanced thermal and chemical stability of the 4-chloro substituent (compared to bromo or iodo analogs) ensures that the active ingredient remains intact during both synthesis and prolonged field application [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Late-stage diversification for kinase inhibitor libraries
Regioselective C5 functionalization handle
Isomer purity verification; single-product arylation consistency
Serine protease inhibitor synthesis
Halogen-bonding pharmacophore element
Target-engagement assay review; DPP4/DPP8/DPP9 selectivity context
Multi-gram to kilogram scale-up campaigns
Scalable route with reported higher-yield context
Lot-to-lot yield consistency; supply chain reliability review
PET tracer precursor development
Electron-deficient scaffold for rapid SNAr labeling
Radiochemical yield context under short labeling time constraints

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Exact Mass

140.0141259 g/mol

Monoisotopic Mass

140.0141259 g/mol

Heavy Atom Count

9

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